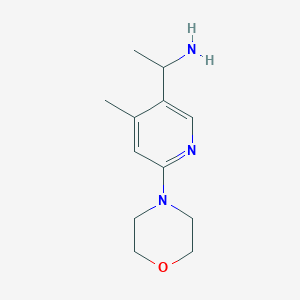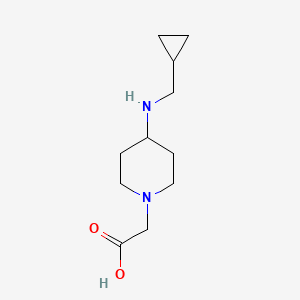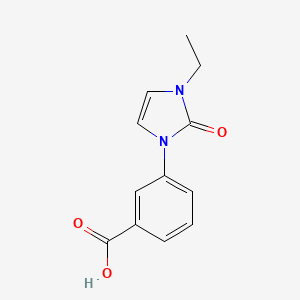
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is a synthetic organic compound that features a unique structure combining an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and dimethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then functionalized with the aminoethyl and dimethylacetamide groups through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl diphenylborinate: Used for the densitometric determination of flavonoids and TRP activator.
Tris(2-aminoethyl)amine: Used as a carbon dioxide absorbent and in peptide synthesis.
Uniqueness
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is unique due to its combination of an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group. This structure provides distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H14N4O2/c1-12(2)8(13)5-6-10-7(3-4-9)14-11-6/h3-5,9H2,1-2H3 |
Clé InChI |
UZZYYMVGGLVTST-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CC1=NOC(=N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


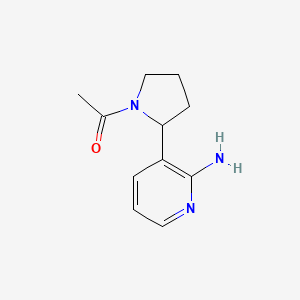
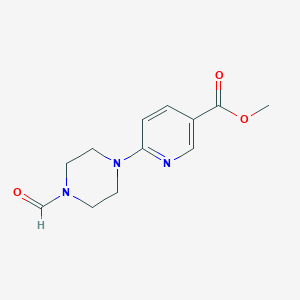

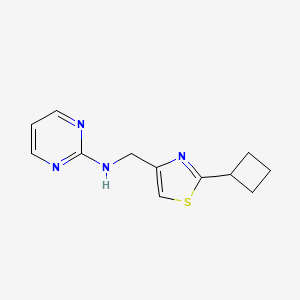

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)


